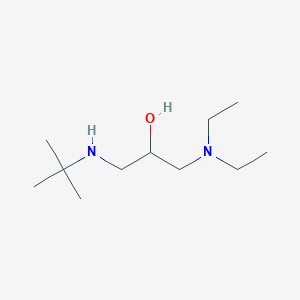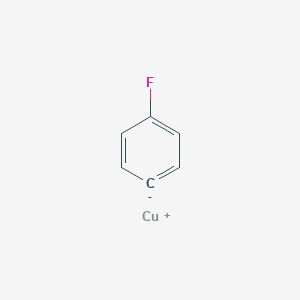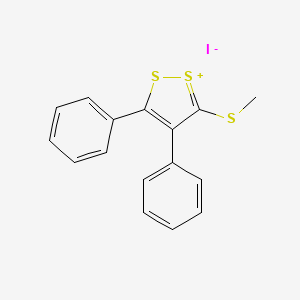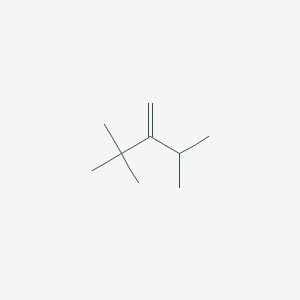
2,2,4-Trimethyl-3-methylidenepentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-3-methylidenepentane: is an organic compound with the molecular formula C9H18 . It is a branched hydrocarbon and a derivative of pentane. This compound is known for its unique structure, which includes a methylidene group attached to a pentane backbone. It is used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-3-methylidenepentane typically involves the alkylation of isobutylene with isobutyraldehyde. The reaction is catalyzed by strong acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction conditions include maintaining a temperature range of 0-50°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow processes. These processes involve the use of microchannel reactors that enhance mass and heat transfer, leading to higher yields and selectivity. The raw materials used include isobutylene and isobutyraldehyde, with catalysts such as sodium hydroxide or aluminum chloride .
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethyl-3-methylidenepentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: It can undergo halogenation reactions to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Formation of 2,2,4-Trimethyl-3-pentanol or 2,2,4-Trimethyl-3-pentanone.
Reduction: Formation of 2,2,4-Trimethylpentane.
Substitution: Formation of 2,2,4-Trimethyl-3-chloropentane or 2,2,4-Trimethyl-3-bromopentane
Scientific Research Applications
Chemistry: 2,2,4-Trimethyl-3-methylidenepentane is used as a precursor in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, it is used as a model compound to study the metabolism of branched hydrocarbons in microorganisms.
Medicine: While not directly used in medicine, its derivatives are studied for potential pharmaceutical applications.
Industry: It is used as an intermediate in the production of lubricants, plasticizers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-3-methylidenepentane involves its interaction with various chemical reagents. For example, during oxidation, the methylidene group is attacked by oxidizing agents, leading to the formation of alcohols or ketones. In reduction reactions, the double bond in the methylidene group is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
2,2,4-Trimethylpentane:
2,2,4-Trimethyl-1-pentene: Another isomer with a double bond in a different position.
2,2,4-Trimethyl-3-pentanol: An alcohol derivative of 2,2,4-Trimethyl-3-methylidenepentane.
Uniqueness: this compound is unique due to the presence of the methylidene group, which imparts distinct reactivity compared to its isomers. This makes it valuable in specific synthetic applications where the reactivity of the double bond is required .
Properties
CAS No. |
20442-64-2 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
2,2,4-trimethyl-3-methylidenepentane |
InChI |
InChI=1S/C9H18/c1-7(2)8(3)9(4,5)6/h7H,3H2,1-2,4-6H3 |
InChI Key |
AZTXNNJFCXLFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


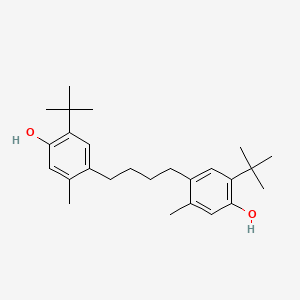
![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)
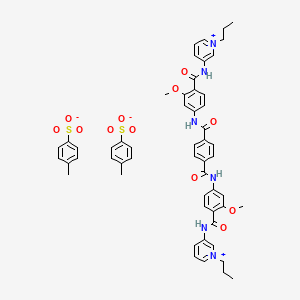
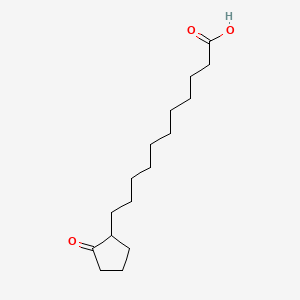


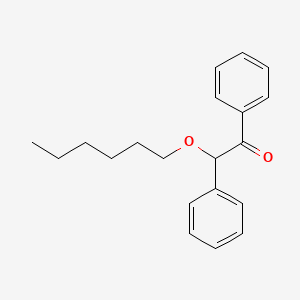
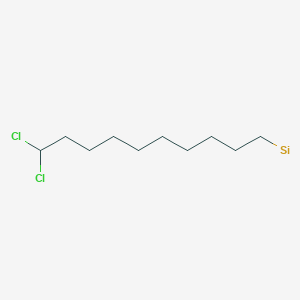
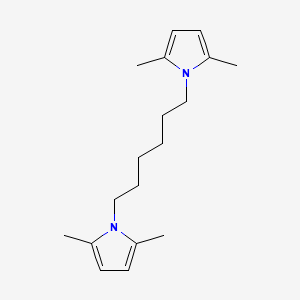
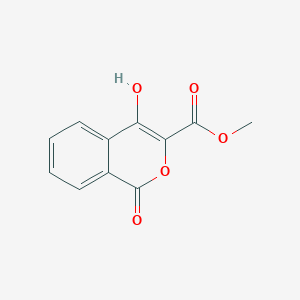
![4-[Ethyl(phenyl)arsanyl]benzoic acid](/img/structure/B14712110.png)
